N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide
Description
Properties
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-2-23-13-7-6-11(9-18-13)15-20-14(24-21-15)10-19-16(22)12-5-3-4-8-17-12/h3-9H,2,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPJNNIXGGMOKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final product. One common synthetic route includes:
Preparation of 6-ethoxypyridine-3-carboxylic acid: This can be achieved through the ethylation of pyridine-3-carboxylic acid.
Formation of 1,2,4-oxadiazole ring: This involves the reaction of the carboxylic acid with hydrazine to form a hydrazide, followed by cyclization with an appropriate nitrile.
Coupling with picolinamide: The final step involves coupling the oxadiazole derivative with picolinamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Formation of the 1,2,4-Oxadiazole Core
The oxadiazole ring is often synthesized via condensation of amidoximes with carbonyl compounds. A common method involves reacting amidoximes (e.g., 3-(6-ethoxypyridin-3-yl)amidoxime ) with chloroacetyl derivatives (e.g., chloroacetyl chloride) under basic conditions (e.g., K₂CO₃ in acetonitrile) . This step forms the oxadiazole through cyclization, eliminating water.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Chloroacetyl chloride, K₂CO₃, CH₃CN, 135°C | ~89% |
Functionalization of Pyridine Substituent
The 6-ethoxypyridin-3-yl group is typically introduced via nucleophilic aromatic substitution. For example, a halopyridine (e.g., 3-bromo-6-chloropyridine) undergoes substitution with ethanol in the presence of a base (e.g., NaOH) .
Amide Bond Formation (Picolinamide)
The picolinamide moiety is formed by coupling picolinic acid with an amine (e.g., 3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methylamine ) using coupling reagents like EDCl/HOBt or HATU .
Hydrolysis of the Amide Bond
Under acidic or basic conditions, the amide bond in picolinamide can hydrolyze to form a carboxylic acid.
Reaction :
Conditions : H₃O⁺ or NaOH, heat .
O-Dealkylation of the Ethoxy Group
The ethoxy group on the pyridine ring can undergo cleavage under strong acidic conditions, forming a hydroxyl group.
Reaction :
Conditions : HBr, heat .
Reactivity of the Oxadiazole Ring
The oxadiazole ring is generally stable but can undergo ring-opening reactions with nucleophiles (e.g., hydroxide ions) under harsh conditions.
Reaction :
Conditions : NaOH, heat .
Factors Influencing Reactivity
-
Ethoxy Group : Enhances solubility and modulates electronic effects on the pyridine ring.
-
Oxadiazole Ring : Electron-deficient due to conjugated nitrogen atoms, making it resistant to nucleophilic attack but susceptible to thermolysis.
-
Amide Bond : Polar and hydrophilic, influencing aqueous solubility and biological interactions.
| Functional Group | Reactivity | Key Interactions |
|---|---|---|
| Amide (-CONH₂) | Hydrolysis | Enzyme binding |
| Ethoxy (-OCH₂CH₃) | O-Dealkylation | Solubility modulation |
| Oxadiazole | Thermolysis | Ring-opening |
Spectroscopic Analysis
-
¹H NMR : Confirms proton environments, particularly the methyl and ethoxy groups.
-
HRMS : Validates molecular weight and isotopic distribution.
Purification Methods
Scientific Research Applications
Recent studies have investigated the biological activities of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide, revealing its potential in various therapeutic areas:
Antimicrobial Properties
Research indicates that compounds containing oxadiazole and pyridine moieties exhibit significant antimicrobial activity. For instance, a study demonstrated that derivatives of oxadiazole showed efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as antifungal activity against Candida albicans . The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antitumor Activity
This compound has also been evaluated for its antitumor properties. Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . For example, derivatives have been reported to exhibit low IC50 values relative to established chemotherapeutics like doxorubicin.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammatory markers in preclinical models. This suggests potential applications in treating inflammatory diseases by modulating cytokine production and signaling pathways .
Case Studies
Several case studies highlight the biological activities and therapeutic potential of compounds similar to this compound:
- Antitumor Activity Study : A study demonstrated significant cytotoxicity against various cancer cell lines attributed to apoptosis via mitochondrial pathways .
- Antimicrobial Efficacy : Research revealed promising results against antibiotic-resistant strains of bacteria, suggesting a novel approach to combat infections .
- Inflammation Model : In models of acute inflammation, compounds similar to this one significantly reduced pro-inflammatory cytokines .
Mechanism of Action
The mechanism of action of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole and pyridine rings could facilitate interactions with nucleophilic or electrophilic sites on proteins, influencing signaling pathways or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide and related compounds from the evidence:
Key Observations:
Core Heterocycle Variations: The 1,2,4-oxadiazole core in the target compound is replaced by a 1,2,4-thiadiazole in compound 11, which introduces sulfur instead of oxygen. Compound 6 retains the oxadiazole core but substitutes the ethoxy group with a tetrahydro-2H-pyran-4-yl-oxy moiety, increasing steric bulk and possibly improving metabolic stability .
Substituent Effects :
- Ethoxy vs. Cyclopropoxy : The ethoxy group in the target compound offers moderate lipophilicity, whereas the cyclopropoxy group in 11 may enhance membrane permeability due to its three-membered ring’s strain-induced reactivity .
- Picolinamide vs. Benzamide : The picolinamide group in the target compound provides a rigid pyridine ring for directional hydrogen bonding, contrasting with the flexible benzamide in VU 0364439 , which is tailored for glutamate receptor modulation .
Synthetic Yields and Purity :
- Compound 11 was synthesized with a 33% yield and 64% purity, suggesting challenges in purifying thiadiazole derivatives compared to oxadiazoles. This highlights the synthetic advantage of the target compound’s oxadiazole core .
The benzamide derivatives in 6 emphasize the therapeutic versatility of oxadiazole-containing scaffolds .
Research Findings and Implications
- Structural Optimization : Replacing the ethoxy group in the target compound with bulkier substituents (e.g., tetrahydro-2H-pyran-4-yl-oxy) could enhance metabolic stability without compromising solubility .
- Activity Prediction : The macrofilaricidal activity of thiadiazole analogs suggests that the target compound may require functionalization (e.g., adding a methylpyridin-2-yl group) for similar efficacy .
- Synthetic Feasibility : The oxadiazole core’s higher synthetic yield compared to thiadiazoles (as seen in 11 ) supports its prioritization in drug discovery pipelines .
Biological Activity
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 341.38 g/mol. The compound features a unique combination of functional groups including an oxadiazole ring and a picolinamide moiety, which contribute to its reactivity and biological profile.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole moieties often exhibit significant antimicrobial activity. Similar derivatives have been shown to inhibit the growth of various bacterial strains and fungi. For instance, studies on benzothiazole derivatives have demonstrated their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
This compound may also possess anticancer properties. Compounds with similar structural features have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have highlighted the potential of oxadiazole derivatives in targeting cancer cells .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by its structural analogs, which have shown efficacy in reducing inflammation markers in various experimental models. This suggests that this compound could be investigated for therapeutic applications in inflammatory diseases .
The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways. For example, it might inhibit kinase activity critical for cancer cell proliferation or modulate inflammatory pathways .
Synthesis Methods
The synthesis of N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol-5-y)methyl)picolinamide typically involves multi-step synthetic routes:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving ethoxypyridine derivatives and acyl hydrazides.
- Picolinamide Introduction : The final step usually involves the coupling of the oxadiazole intermediate with picolinic acid or its derivatives to form the target compound.
These methods are crucial for producing high yields while maintaining structural integrity .
Case Studies and Research Findings
Several studies have examined compounds similar to N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)picolinamide:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole Derivative | Contains benzothiazole moiety | Anticancer and antimicrobial |
| Oxadiazole Analog | Similar oxadiazole structure | Antimicrobial |
| Picolinamide Hybrid | Combines picolinamide with oxadiazole | Anti-inflammatory |
These comparisons highlight the unique pharmacological properties that may arise from the specific combination of functional groups present in N-((3-(6-ethoxypyridin-3-y)-1,2,4 -oxadiazol -5-y)methyl)picolinamide .
Q & A
Q. What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole core in N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide?
The 1,2,4-oxadiazole ring is typically synthesized via cyclization between an amidoxime and a carboxylic acid derivative. For example, coupling a nitrile precursor with hydroxylamine forms an amidoxime intermediate, which reacts with a carbonyl-containing compound under thermal or catalytic conditions. Optimization of reaction parameters (e.g., solvent, temperature, and catalyst) is critical to minimize side products like open-chain intermediates. Structural confirmation via -NMR and HRMS is essential to verify regioselectivity, as competing pathways can yield isomeric byproducts .
Q. How can X-ray crystallography validate the molecular conformation of this compound?
Q. What spectroscopic techniques are optimal for characterizing intermediates during synthesis?
- - and -NMR : Identify proton environments (e.g., deshielding of methylene protons adjacent to the oxadiazole ring) and carbon chemical shifts (~165 ppm for oxadiazole C=N).
- HRMS : Confirm molecular ion peaks with mass accuracy <5 ppm.
- IR Spectroscopy : Detect characteristic C=N (~1600 cm) and N–O (~1250 cm) stretching vibrations. Multi-technique cross-validation reduces misassignment risks, especially for regioisomeric intermediates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the ethoxypyridinyl substituent?
- Analog Synthesis : Replace the 6-ethoxy group with halogens (e.g., Cl, Br), methyl, or hydrogen to assess electronic and steric effects.
- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding). For example, oxadiazole-containing inhibitors of PD-1/PD-L1 interactions require surface plasmon resonance (SPR) to measure binding affinities .
- Computational Modeling : Perform docking studies to correlate substituent modifications with binding pocket interactions (e.g., π-stacking with aromatic residues).
Q. What experimental approaches resolve contradictions between in vitro and in vivo activity data?
- Pharmacokinetic Profiling : Measure solubility, metabolic stability (e.g., microsomal assays), and membrane permeability (Caco-2 assays) to identify bioavailability limitations.
- Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., ethoxy → hydroxy conversion) that may alter activity.
- Target Engagement Studies : Employ techniques like CETSA (Cellular Thermal Shift Assay) to verify target binding in cellular contexts .
Q. How can the compound’s mechanism of action be elucidated in complex biological systems?
- Chemical Proteomics : Use affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins from cell lysates.
- Transcriptomics/Proteomics : Compare gene/protein expression profiles in treated vs. untreated cells to identify downstream pathways.
- In Vivo Models : Test efficacy in disease-relevant models (e.g., cancer xenografts) while monitoring biomarkers (e.g., cytokine levels, immune cell infiltration) .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in biological activity across assay platforms?
- Assay Validation : Ensure consistency in parameters (e.g., cell line, incubation time, compound concentration). For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays.
- Counter-Screening : Test against related targets (e.g., other kinases or receptors) to rule off-target effects.
- Statistical Rigor : Apply multivariate analysis to account for batch effects or inter-experimental variability .
Q. What strategies optimize the compound’s selectivity for intended targets?
- Fragment-Based Design : Incorporate steric hindrance (e.g., bulky picolinamide groups) to block access to off-target binding sites.
- Alchemical Free Energy Calculations : Predict binding energy differences between homologous targets (e.g., dopamine D2 vs. D3 receptors) to guide modifications .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
